Convallatoxine

Vue d'ensemble

Description

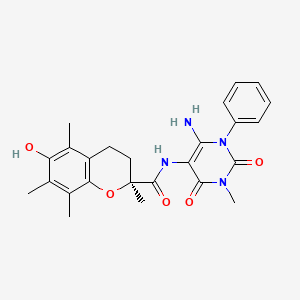

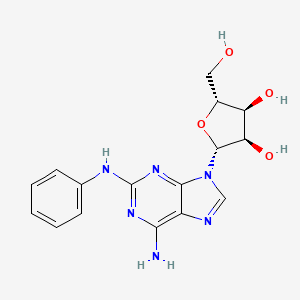

La convallatoxine est un glycoside cardiaque naturel extrait de la plante muguet (Convallaria majalis). Elle est connue pour ses effets puissants sur le cœur, similaires à ceux de la digitale. La this compound renforce les battements cardiaques tout en ralentissant et en régulant le rythme cardiaque .

Applications De Recherche Scientifique

Convallatoxin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosides and their reactions.

Biology: Convallatoxin is studied for its effects on cellular processes like autophagy and apoptosis.

Mécanisme D'action

Convallatoxin is a natural cardiac glycoside found in the plant lily of the valley (Convallaria majalis) . This compound has been used medicinally for centuries due to its potent effects on the heart .

Target of Action

The primary target of Convallatoxin is the Na⁺,K⁺-ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

Convallatoxin inhibits the Na⁺,K⁺-ATPase, disrupting the ion balance within the cell . This inhibition leads to an increase in intracellular sodium levels, which subsequently increases the intracellular concentration of calcium ions . The elevated calcium levels strengthen the force of cardiac muscle contractions, slow the heart rate, and regulate the rhythm .

Biochemical Pathways

The inhibition of Na⁺,K⁺-ATPase by Convallatoxin affects several downstream biochemical pathways. One significant pathway is the mTOR/p70S6K signaling pathway . Convallatoxin’s action leads to the inhibition of this pathway, inducing autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a crucial role in maintaining cellular homeostasis .

Result of Action

Convallatoxin exerts cytotoxic effects on a number of cancer and normal cell lines . It induces apoptosis, a form of programmed cell death, by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . Moreover, Convallatoxin inhibits human umbilical vein endothelial cell (HUVEC) growth and exerts anti-angiogenic activity in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Convallatoxin can be influenced by various environmental factors. For instance, the compound’s interaction with P-glycoprotein, a protein that pumps foreign substances out of cells, can affect its bioavailability . .

Orientations Futures

Convallatoxin has been identified as a novel anti-angiogenic compound via dual inducing of autophagy and apoptosis . It has been found to suppress the malignant progression of osteosarcoma by blocking PTHR1 and the Wnt/β-catenin pathway . This suggests potential future directions for the use of Convallatoxin in cancer treatment.

Analyse Biochimique

Biochemical Properties

Convallatoxin plays a significant role in biochemical reactions, particularly in the inhibition of the Na+/K±ATPase enzyme . This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for various cellular processes. Convallatoxin binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels. This, in turn, affects the calcium ion concentration within the cell, enhancing cardiac contractility . Additionally, convallatoxin interacts with other biomolecules such as P-glycoprotein, which is involved in its transport and excretion .

Cellular Effects

Convallatoxin exerts various effects on different types of cells and cellular processes. In cancer cells, convallatoxin has been shown to inhibit cell proliferation, invasion, and migration . It induces apoptosis by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . Convallatoxin also affects cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in autophagy and apoptosis . Furthermore, it influences gene expression and cellular metabolism by modulating the activity of key enzymes and proteins .

Molecular Mechanism

The molecular mechanism of convallatoxin involves its binding interactions with biomolecules and enzyme inhibition. Convallatoxin binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels . This results in an increase in intracellular calcium levels, which enhances cardiac contractility . Convallatoxin also induces apoptosis by increasing caspase-3 and PARP cleavage . Additionally, it inhibits the mTOR/p70S6K signaling pathway, leading to autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of convallatoxin change over time. Convallatoxin is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to convallatoxin has been shown to induce cytostatic and cytotoxic effects in cancer cells, leading to cell cycle arrest and senescence . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced effects .

Dosage Effects in Animal Models

The effects of convallatoxin vary with different dosages in animal models. At low doses, convallatoxin has therapeutic effects, such as enhancing cardiac contractility and regulating heart rate . At high doses, convallatoxin can be toxic and cause adverse effects, such as arrhythmias and cardiac arrest . In animal studies, convallatoxin has been shown to have a narrow therapeutic window, with a fine line between therapeutic and toxic doses .

Metabolic Pathways

Convallatoxin is primarily metabolized in the liver, where it is converted into convallatoxol by the enzyme cytochrome P450 reductase . This phase I metabolism reaction involves the reduction of the aldehyde group attached to C10 to an alcohol group . Convallatoxin also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Convallatoxin is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which plays a role in its transport and excretion . Convallatoxin is also recognized by specific amino acids, such as Val982, which are involved in its transport . The compound is distributed to various tissues, including the heart, liver, and kidneys, where it exerts its effects .

Subcellular Localization

Convallatoxin localizes to specific subcellular compartments, where it exerts its activity. It is known to target the plasma membrane, where it binds to the Na+/K±ATPase enzyme . Convallatoxin also affects other cellular compartments, such as the mitochondria and endoplasmic reticulum, by modulating the activity of key enzymes and proteins . The subcellular localization of convallatoxin is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Méthodes De Préparation

La convallatoxine peut être trouvée naturellement dans le muguet, mais elle peut également être synthétisée. Une voie de synthèse courante implique la méthode de Koenigs-Knorr, où la strophanthidine est glycosylée avec du bromure de 2,3,4-tri-O-acétyl-α-L-rhamnopyranose . Cette méthode fournit un moyen fiable de produire de la this compound en laboratoire.

Analyse Des Réactions Chimiques

La convallatoxine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits, en fonction des conditions et des réactifs utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, conduisant à différents dérivés.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes hydroxyle présents dans la molécule.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les glycosides et leurs réactions.

Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires comme l'autophagie et l'apoptose.

5. Mécanisme d'Action

La this compound exerce ses effets principalement en inhibant l'enzyme Na+,K±ATPase, qui est cruciale pour maintenir le gradient électrochimique à travers les membranes cellulaires. Cette inhibition entraîne une augmentation des niveaux de calcium intracellulaire, entraînant des contractions cardiaques plus fortes. De plus, la this compound induit l'autophagie et l'apoptose en affectant des voies comme la cible mammalienne de la rapamycine (mTOR) et la caspase-3 .

Comparaison Avec Des Composés Similaires

La convallatoxine est similaire à d'autres glycosides cardiaques comme la digitale et l'ouabaïne. Elle possède des propriétés uniques qui la distinguent :

Digitale : Les deux composés inhibent l'enzyme Na+,K±ATPase, mais la this compound a une structure glycoside différente.

Ces différences mettent en évidence le caractère unique de la this compound et son potentiel pour diverses applications.

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMNSIAKWANQO-JQKSAQOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862073 | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Convallatoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The inhibitory activity of glycosides and related compounds toward Na+-K+-ATPase was determined and related to their cardiotonic activity in cats. It appeared that the active site of Na+-K+-ATPase consists of 2 sections; 1 section binds the cardiosteroids to the receptor and orients the molecules relative to the 2nd or catalytic section. The relation of these results to the cardiotonic activity of strophanthidol analogs is discussed. | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1). | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol + ether, Crystals or prisms from methanol or ether | |

CAS No. |

508-75-8 | |

| Record name | Convallatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Convallatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convallatoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Convallatoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONVALLATOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY264VIR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-242 °C | |

| Record name | Convallatoxin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)

![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)